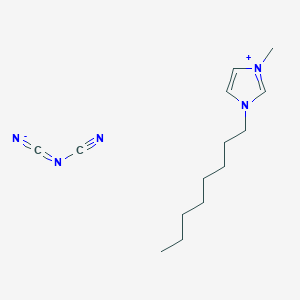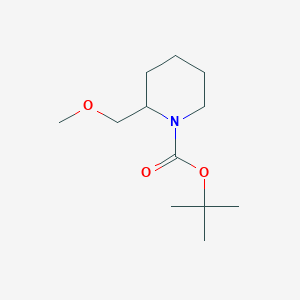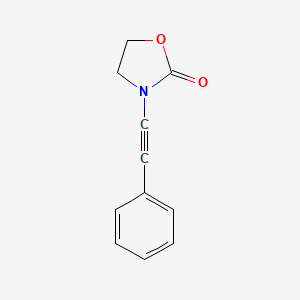
2-Benzoyl-1-(4-methoxybenzyl)-1,2-dihydroisoquinoline-1-carbonitrile
Overview
Description
2-Benzoyl-1-(4-methoxybenzyl)-1,2-dihydroisoquinoline-1-carbonitrile is a useful research compound. Its molecular formula is C25H20N2O2 and its molecular weight is 380.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Benzoyl-1-(4-methoxybenzyl)-1,2-dihydroisoquinoline-1-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Benzoyl-1-(4-methoxybenzyl)-1,2-dihydroisoquinoline-1-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Proton Magnetic Resonance Differentiation : A method to differentiate isomeric 1,2-dihydroisoquinolin-4(3H)-ones by proton magnetic resonance of their 4-benzyl derivatives was demonstrated, aiding in understanding the cyclization mechanism of similar compounds (Waigh, 1980).
Synthesis and Reactivity towards Hydrazonoyl Halides : The synthesis of derivatives from 2-(6,7-diethoxy-3,4-dihydroisoquinolin-1-yl)acetonitrile led to various 2-(aryldiazenyl)pyrrolo[2,1-a]isoquinoline products, demonstrating the reactivity of similar compounds (Awad et al., 2001).
One-Pot Synthesis Method : A one-pot synthesis method for lamellarin U and G trimethyl ether using 1,2,3,4-tetrahydroisoquinoline-1-carbonitriles was presented, allowing for the introduction of acid-sensitive protecting groups (Liermann & Opatz, 2008).
Spiro-Cyclisation and Rearrangement : A study demonstrated spiro-cyclisation and rearrangement of benzylamino-nitriles with benzyl or phenethyl substituents in concentrated sulphuric acid, leading to tetrahydroisoquinoline or 2-benzazepine products (Harcourt, Taylor, & Waigh, 1978).
Synthesis of Tetrahydrobenzo[f]isoquinolines : A study demonstrated a facile and short synthesis of tetrahydrobenzo[f]isoquinolines using base-catalyzed ring transformation, highlighting the compound's utility in creating novel heterocyclic structures (Pratap et al., 2007).
Reactions with Alkynes : Research showed that certain derivatives react with activated alkynes in methanol, forming products with potential utility in synthetic organic chemistry (Voskressensky et al., 2012).
Synthesis of Phenethylamines : Benzylamines, including related compounds, can be used as alkylating agents for cyanide ion to produce phenylacetonitriles, subsequently reduced to phenethylamines, indicating their utility in pharmaceutical synthesis (Short, Dunnigan, & Ours, 1973).
Novel Synthesis Method for Derivatives : A study presented a novel method for synthesizing derivatives, providing a mild, simple, and high-yield approach to create new compounds (Chen Zhan-guo, 2008).
Asymmetric Catalysis for Benzoylations : The compound's derivatives were used in Cu(II)-aza(bisoxazoline)-catalyzed asymmetric benzoylations, demonstrating their utility in enantioselective synthesis (Gissibl, Finn, & Reiser, 2005).
Antitumor Activity : Certain benzoyldihydroisoquinolines, presumably related to the compound , showed potent antitumor activity by targeting the G1 phase of the cell cycle, highlighting the potential medicinal applications (Bermejo et al., 2002).
properties
IUPAC Name |
2-benzoyl-1-[(4-methoxyphenyl)methyl]isoquinoline-1-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O2/c1-29-22-13-11-19(12-14-22)17-25(18-26)23-10-6-5-7-20(23)15-16-27(25)24(28)21-8-3-2-4-9-21/h2-16H,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZXCPZNPUTZXHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2(C3=CC=CC=C3C=CN2C(=O)C4=CC=CC=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzoyl-1-(4-methoxybenzyl)-1,2-dihydroisoquinoline-1-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5H-Benzo[a]benzo[4,5]thieno[3,2-c]carbazole](/img/structure/B8201866.png)


![2-(Dibenzo[b,d]furan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8201878.png)
![5-(tert-Butyl)-[1,1'-biphenyl]-2-amine](/img/structure/B8201886.png)
![(4S)-2-[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole](/img/structure/B8201888.png)
![(4R)-2-[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole](/img/structure/B8201891.png)
![(3AR,3a'R,7aR,7a'R)-2,2'-(((2S,4S)-pentane-2,4-diyl)bis(oxy))bis(1,3-diphenyloctahydro-1H-benzo[d][1,3,2]diazaphosphole)](/img/structure/B8201892.png)


